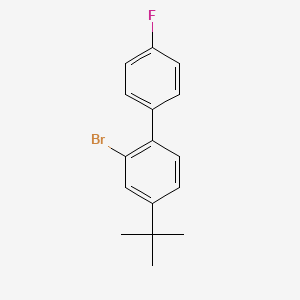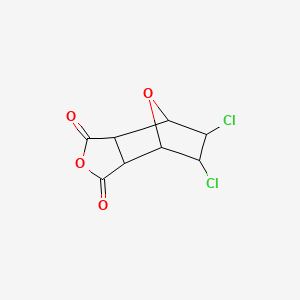
5,6-Dichlorohexahydro-4,7-epoxy-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is a chemical compound with the molecular formula C8H6Cl2O4 It is known for its unique structure, which includes an epoxy group and a dichloro substitution on a hexahydroisobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- typically involves the reaction of hexahydroisobenzofuran derivatives with chlorine and epoxidizing agents. One common method includes the chlorination of hexahydroisobenzofuran followed by epoxidation using peracids or other suitable epoxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the epoxy group or reduce the dichloro substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- exerts its effects involves its ability to undergo various chemical reactions. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, while the dichloro substituents can participate in substitution reactions. These properties allow the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical and biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Ethanoisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-: This compound has a similar core structure but lacks the dichloro substitution and epoxy group.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione: Similar in structure but without the dichloro substituents.
Uniqueness
4,7-Epoxyisobenzofuran-1,3-dione,5,6-dichlorohexahydro- is unique due to the presence of both the epoxy group and dichloro substituents, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
68182-81-0 |
|---|---|
Molekularformel |
C8H6Cl2O4 |
Molekulargewicht |
237.03 g/mol |
IUPAC-Name |
8,9-dichloro-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H6Cl2O4/c9-3-4(10)6-2-1(5(3)13-6)7(11)14-8(2)12/h1-6H |
InChI-Schlüssel |
KQDSKPAUFJBWNK-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(C3C(C(C1O3)Cl)Cl)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
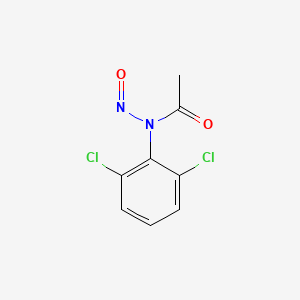
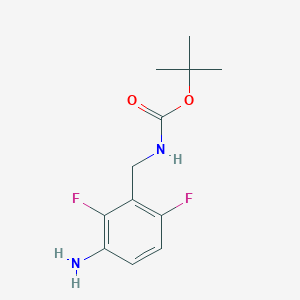
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
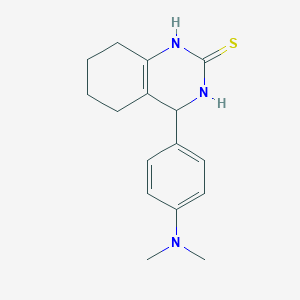
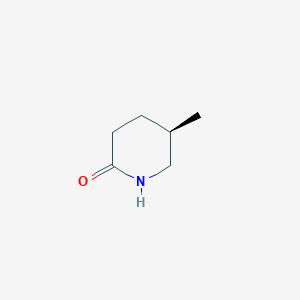
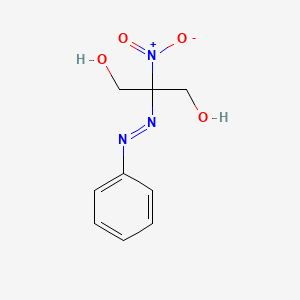
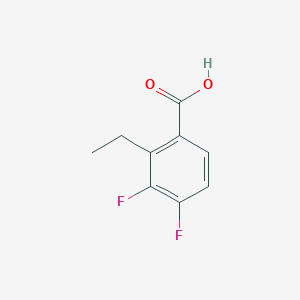
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)



